Octyl 2-methylisocrotonate
CAS No.: 83803-42-3
Cat. No.: VC20290359
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83803-42-3 |
---|---|
Molecular Formula | C13H24O2 |
Molecular Weight | 212.33 g/mol |
IUPAC Name | octyl (Z)-2-methylbut-2-enoate |
Standard InChI | InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |
Standard InChI Key | JNHPLASQNDHBJH-XGICHPGQSA-N |
Isomeric SMILES | CCCCCCCCOC(=O)/C(=C\C)/C |
Canonical SMILES | CCCCCCCCOC(=O)C(=CC)C |
Introduction
Synthesis and Reaction Dynamics
Esterification Methods
The synthesis of octyl 2-methylisocrotonate likely follows classical esterification protocols, involving the reaction of 2-methylisocrotonic acid with octanol under acidic catalysis. In studies of analogous systems, such as n-butyl crotonate, esterification proceeds via nucleophilic acyl substitution, with yields optimized by controlling water removal and catalyst concentration . For example, n-butyl crotonate synthesis achieved >95% purity using sulfuric acid as a catalyst, followed by fractional distillation .
Copolymerization with Cyclic Ketene Acetals
A key application of alkyl crotonates lies in their copolymerization with MDO to produce degradable polyesters. For instance, butyl crotonate (BCr) and MDO form alternating copolymers with 93% ring-opening efficiency, resulting in ester-rich backbones susceptible to hydrolytic degradation . The reactivity ratios (rBCr = 0.017, rMDO = 0.105) indicate a strong preference for cross-propagation, favoring alternating sequences over homopolymerization . Extending this to octyl 2-methylisocrotonate, similar reactivity could enable the synthesis of polymers with tailored glass transition temperatures (Tg) and degradation profiles.
Table 1: Thermal Properties of Alkyl Crotonate-MDO Copolymers
Crotonate Monomer | Tg (°C) | Ring-Opening Efficiency (%) |
---|---|---|
Ethyl crotonate | -29 | 95 |
Butyl crotonate | -37 | 93 |
2-Octyl crotonate | -41 | 97 |
Data adapted from ACS Macro Letters (2024) . |
Physicochemical Properties
While direct measurements for octyl 2-methylisocrotonate are scarce, related esters offer insights:
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Boiling Point: 2-Octyl crotonate derivatives exhibit boiling points between 94–96°C at 60 mmHg .
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Thermal Stability: The branched alkyl chain enhances stability, with decomposition temperatures exceeding 200°C in inert atmospheres .
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Solubility: High logP values (e.g., 5.40 for 3-octyl tiglate) indicate lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane .
Applications in Materials Science
Degradable Polymers
Alkyl crotonate-MDO copolymers are prized for their hydrolytic degradability, making them candidates for eco-friendly packaging and biomedical devices. The ester linkages in these polymers undergo hydrolysis under aqueous conditions, with degradation rates modifiable via alkyl chain length . For octyl 2-methylisocrotonate, the longer octyl chain could further slow degradation, extending material lifespans in humid environments.
Fragrance and Flavor Additives
Esters with branched alkyl chains, such as 3-octyl tiglate, are valued in perfumery for their spicy, fruity notes . Octyl 2-methylisocrotonate’s structural similarity suggests potential as a fragrance fixative, enhancing longevity in cosmetic formulations.
Biological and Environmental Impact
Toxicity Profile
Limited data exist for octyl 2-methylisocrotonate, but related esters show low acute toxicity. For example, 3-octyl tiglate has a vapor pressure of 0.00801 mmHg at 25°C, indicating minimal inhalation risk . Chronic exposure studies are needed to assess endocrine disruption potential.
Biodegradation
The ester functionality in alkyl crotonates facilitates microbial breakdown. In wastewater treatment simulations, butyl crotonate-MDO copolymers achieved 80% mineralization within 30 days . Octyl 2-methylisocrotonate’s degradation kinetics would depend on esterase accessibility to its branched structure.
Comparative Analysis with Structural Analogs
Table 2: Key Properties of Octyl Esters
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